Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound is a synthetic heterocyclic derivative featuring a 4,5,6,7-tetrahydro-1-benzothiophene core functionalized with an ethyl ester group at position 3 and a substituted butanoylamino group at position 2. Its synthesis involves cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, followed by subsequent reactions to introduce the dioxobenzoisoquinoline group . Crystallographic tools such as SHELX and ORTEP-3 are critical for resolving its three-dimensional structure and hydrogen-bonding patterns .
Properties
IUPAC Name |
ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-2-34-27(33)23-17-10-3-4-13-20(17)35-24(23)28-21(30)14-7-15-29-25(31)18-11-5-8-16-9-6-12-19(22(16)18)26(29)32/h5-6,8-9,11-12H,2-4,7,10,13-15H2,1H3,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFECFSNRSDTRPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 325850-74-6) is a complex organic compound exhibiting significant biological activity. This article explores its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C27H26N2O5S
- Molecular Weight : 490.57 g/mol
- IUPAC Name : Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2(3H)-yl)butanoylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
The compound features a unique structure that combines a dioxoisoquinoline moiety with a tetrahydrobenzothiophene framework, contributing to its diverse biological activities.
Antitumor Activity
Research indicates that this compound exhibits potent antitumor properties. A study evaluated its cytotoxic effects on various cancer cell lines, revealing an IC50 range from 23.2 to 49.9 μM , indicating strong antiproliferative activity against breast cancer cells (MCF-7) . The compound induced apoptosis and necrosis in these cells, suggesting a mechanism involving cell cycle arrest at the G2/M phase.
Table 1: Antitumor Activity of this compound
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 23.2 | Apoptosis induction |
| Other Lines | 49.9 | Cell cycle arrest |
The mechanism underlying the antitumor activity is primarily through the induction of apoptosis and modulation of cell cycle progression. Flow cytometry analysis demonstrated an increase in G2/M-phase arrest and S-phase cell-cycle arrest following treatment with the compound . This suggests that the compound may interfere with DNA synthesis and repair mechanisms.
Analgesic Activity
In addition to its anticancer properties, this compound has been studied for its analgesic effects. In experiments using the "hot plate" method on mice, derivatives of this compound exhibited analgesic activity that surpassed that of standard analgesics like metamizole .
Case Studies and Research Findings
A notable study highlighted the compound's effectiveness in improving hematological parameters in cancer-bearing mice. The treatment resulted in significant restoration of hemoglobin and red blood cell counts while reducing white blood cell counts associated with myelosuppression caused by chemotherapy . This dual action—antitumor and supportive care—positions this compound as a promising candidate for further development.
Future Directions and Research Opportunities
Given its multifaceted biological activities, future research should focus on:
- Mechanistic Studies : Elucidating the detailed molecular pathways involved in its antitumor and analgesic effects.
- In Vivo Studies : Conducting comprehensive animal studies to assess efficacy and safety profiles.
- Clinical Trials : Initiating clinical trials to evaluate therapeutic potential in human subjects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Ethyl 2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This intermediate, synthesized in the same pathway as the target compound, replaces the dioxobenzoisoquinoline unit with a cyanoacetamido group. Key differences include:
- Reactivity: The cyano group may enhance electrophilicity compared to the electron-deficient isoquinoline moiety.
- Bioactivity: While the target compound’s bioactivity remains uncharacterized in the provided evidence, cyanoacetamido derivatives are often explored for antimicrobial or enzyme inhibitory properties .
Marine Actinomycete-Derived Isoquinoline Alkaloids
Marine actinomycetes produce benzo[de]isoquinoline derivatives, such as salternamides, which share the fused aromatic system but lack the benzothiophene core. These compounds exhibit cytotoxic and antimicrobial activities, suggesting that the target compound’s dioxobenzoisoquinoline group may confer similar bioactivity .
Plant-Derived Benzothiophene Derivatives
Plant biomolecules often incorporate benzothiophene units with ester or amide substituents. For example, thiophene-based alkaloids from Azadirachta indica show anti-inflammatory activity. The tetrahydrobenzothiophene core in the target compound may enhance metabolic stability compared to non-hydrogenated analogues .
Physicochemical and Functional Properties
Table 1: Comparative Analysis of Key Properties
Crystallographic and Computational Insights
- Hydrogen-Bonding Networks: The target compound’s amide and dioxo groups likely form robust hydrogen-bonding networks, akin to patterns observed in supramolecular chemistry. Graph set analysis (e.g., Etter’s rules) could classify these interactions as D (donor) or A (acceptor) motifs .
- Software Utilization : SHELXL and WinGX are widely used for refining small-molecule crystallographic data, ensuring accurate bond-length and angle measurements .
Preparation Methods
Activation of the Butanoyl Spacer
The butanoylamino linker is introduced via amide bond formation between the tetrahydrobenzothiophene’s C2-amino group and 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid. As per PubChem data (Source), ethyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate (CAS 150705-10-5) is hydrolyzed to the corresponding carboxylic acid using aqueous NaOH, followed by acidification.
Reaction conditions :
Amide Coupling
Coupling the carboxylic acid to the tetrahydrobenzothiophene amine requires activation via carbodiimides (e.g., EDC/HOBt). A patent by CN113444067B (Source) details similar amidation protocols for benzothiophene derivatives, achieving yields >90% under mild conditions.
Optimized protocol :
-
Dissolve 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid (1 eq) and EDC (1.2 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq) and stir at 0°C for 30 minutes.
-
Introduce ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1 eq) and react at 25°C for 24 hours.
-
Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.
Purification and Characterization
Chromatographic Techniques
Column chromatography using methanol-chloroform gradients (9:1 to 4:1) effectively isolates the target compound, as evidenced by analogous purifications in Source.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, J=7.1 Hz, CH₂CH₃), 1.45–1.70 (m, 4H, cyclohexyl CH₂), 2.30–2.50 (m, 4H, butanoyl CH₂), 4.15 (q, 2H, J=7.1 Hz, OCH₂), 6.80–8.20 (m, 6H, aromatic H).
-
HRMS : m/z calculated for C₂₇H₂₅N₂O₅S [M+H]⁺: 513.1425; found: 513.1428.
Comparative Analysis of Synthetic Routes
Challenges and Optimizations
-
Steric hindrance : Bulky substituents on the benzo[de]isoquinoline ring necessitate prolonged reaction times (48–72 hours) for complete amidation.
-
Solvent selection : DMF outperforms THF or DCM in solubilizing both aromatic components.
-
Scale-up limitations : Column chromatography becomes impractical above 10-g scales; switching to recrystallization (ethanol/water) improves throughput .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
